molecular formula C25H26O6 B15290495 Dorsmanin I

Dorsmanin I

Cat. No.: B15290495
M. Wt: 422.5 g/mol
InChI Key: MUADCOGGQPLCBH-FQEVSTJZSA-N
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Description

Dorsmanin I is a naturally occurring compound isolated from the plant species Dorstenia mannii. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dorsmanin I typically involves the extraction from the plant Dorstenia mannii using methanol. The methanol extract is then subjected to various chromatographic techniques to isolate this compound along with other related compounds .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from the plant source.

Chemical Reactions Analysis

Types of Reactions

Dorsmanin I can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which Dorsmanin I exerts its effects involves multiple molecular targets and pathways. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Dorsmanin I can be compared with other prenylated flavonoids such as:

  • Dorsmanin A
  • Dorsmanin B
  • Dorsmanin C
  • Dorsmanin D
  • Dorsmanin E
  • Dorsmanin F
  • Dorsmanin G

Uniqueness

What sets this compound apart from its analogs is its specific antimicrobial spectrum and cytotoxic profile. While other dorsmanins also exhibit biological activities, this compound has shown unique efficacy against certain microbial strains and cancer cell lines .

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(8S)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(16)21)14-6-8-17(26)18(27)11-14/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1

InChI Key

MUADCOGGQPLCBH-FQEVSTJZSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C

Origin of Product

United States

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